Cas no 110970-00-8 (2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid)

2-Amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring an indoline moiety. This compound is of interest in medicinal chemistry and peptide research due to its unique structural properties, which combine an amino acid backbone with a heterocyclic indoline group. The indoline ring system may confer enhanced rigidity and potential bioactivity, making it a valuable scaffold for drug design and biochemical studies. Its synthetic versatility allows for further functionalization, enabling applications in the development of novel pharmacophores or probes. The compound's stability and compatibility with standard peptide coupling techniques further enhance its utility in organic and bioconjugation chemistry.
2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid structure
110970-00-8 structure
Product name:2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
CAS No:110970-00-8
MF:C11H14N2O2
Molecular Weight:206.241062641144
CID:6221891
PubChem ID:58171321

2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • AKOS011014171
    • 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
    • 110970-00-8
    • SCHEMBL1520179
    • EN300-5088849
    • インチ: 1S/C11H14N2O2/c12-9(11(14)15)7-13-6-5-8-3-1-2-4-10(8)13/h1-4,9H,5-7,12H2,(H,14,15)
    • InChIKey: REKCTHBDOVVJFL-UHFFFAOYSA-N
    • SMILES: OC(C(CN1C2C=CC=CC=2CC1)N)=O

計算された属性

  • 精确分子量: 206.105527694g/mol
  • 同位素质量: 206.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.5
  • トポロジー分子極性表面積: 66.6Ų

2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-5088849-1.0g
2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
110970-00-8 95.0%
1.0g
$914.0 2025-03-15
Enamine
EN300-5088849-0.25g
2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
110970-00-8 95.0%
0.25g
$840.0 2025-03-15
Enamine
EN300-5088849-0.5g
2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
110970-00-8 95.0%
0.5g
$877.0 2025-03-15
Enamine
EN300-5088849-2.5g
2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
110970-00-8 95.0%
2.5g
$1791.0 2025-03-15
Enamine
EN300-5088849-0.1g
2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
110970-00-8 95.0%
0.1g
$804.0 2025-03-15
Enamine
EN300-5088849-5.0g
2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
110970-00-8 95.0%
5.0g
$2650.0 2025-03-15
Enamine
EN300-5088849-10.0g
2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
110970-00-8 95.0%
10.0g
$3929.0 2025-03-15
Enamine
EN300-5088849-0.05g
2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid
110970-00-8 95.0%
0.05g
$768.0 2025-03-15

2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid 関連文献

2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acidに関する追加情報

2-Amino-3-(2,3-Dihydro-1H-Indol-1-Yl)Propanoic Acid: A Comprehensive Overview

2-Amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid, identified by the CAS registry number CAS No. 110970-00-8, is a biologically active compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole ring system with an amino acid backbone. The indole moiety, a heterocyclic aromatic structure, is known for its widespread presence in nature and its role in various biological processes. The amino acid component further enhances the compound's potential for interacting with biological systems, making it a valuable molecule for research and development.

The synthesis of 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid involves a series of well-established organic reactions. Researchers often employ methods such as Friedel-Crafts alkylation or coupling reactions to construct the indole ring system. The introduction of the amino acid side chain typically requires careful control over reaction conditions to ensure optimal yields and stereochemical integrity. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and selectivity of these processes, enabling the production of enantiomerically pure compounds.

One of the most promising applications of CAS No. 110970-00-8 lies in its potential as a lead compound for drug discovery. The indole moiety is a common structural element in many bioactive molecules, including anticancer agents, antiviral drugs, and neuroprotective compounds. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer progression. Additionally, the amino acid component allows for easy modification, enabling researchers to explore a wide range of chemical space and optimize pharmacokinetic properties such as bioavailability and metabolic stability.

Recent research has also highlighted the role of 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoic acid in modulating cellular signaling pathways. For example, preclinical studies have demonstrated that this compound can interfere with the activity of kinases and other key enzymes involved in inflammation and oxidative stress. These findings suggest that it may have therapeutic potential in conditions such as neurodegenerative diseases, cardiovascular disorders, and chronic inflammatory diseases.

In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of CAS No. 110970-00-8. These methods provide detailed insights into the molecular structure and help ensure that the compound meets quality standards for use in both research and clinical settings.

The study of 2-amino-3-(2,3-dihydro-1H-indol-1-yli)propanoic acid has also contributed to our understanding of indole-based chemistry. By exploring the reactivity and stability of this compound under various conditions, researchers have gained valuable insights into the design of more complex molecules with enhanced biological activity. This knowledge is particularly relevant for developing novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, CAS No. 110970–00–8, or 2-amino–3–(2–3–dihydro–indol–yl)propanoic acid, represents a significant advancement in organic chemistry with broad implications for drug discovery and development. Its unique structure, coupled with its promising biological activity, positions it as a valuable tool for researchers seeking to address unmet medical needs. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, its role in advancing healthcare is likely to grow even further.

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